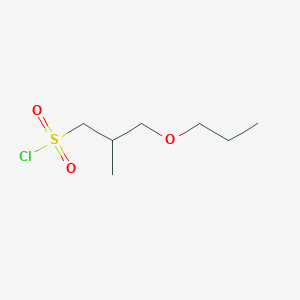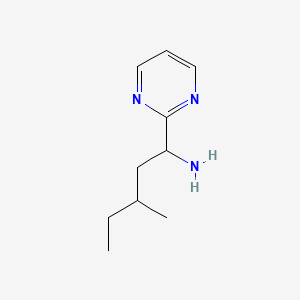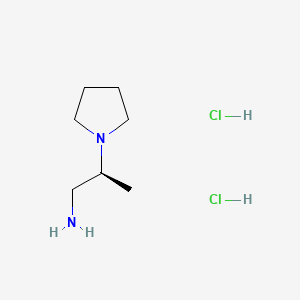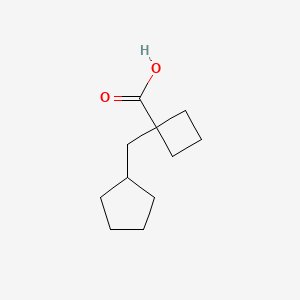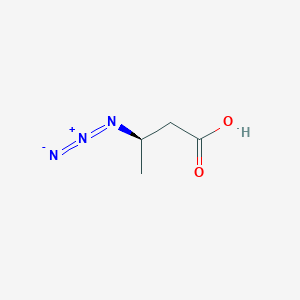
(3R)-3-azidobutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azidobutanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction can be represented as follows:
R-CH(Br)-COOH+NaN3→R-CH(N3)-COOH+NaBr
Industrial Production Methods
Industrial production of (3R)-3-azidobutanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(3R)-3-azidobutanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (3R)-3-aminobutanoic acid.
Cycloaddition: Triazole derivatives.
科学研究应用
(3R)-3-azidobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various azido-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules through click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3R)-3-azidobutanoic acid depends on the specific reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
相似化合物的比较
Similar Compounds
(3R)-3-aminobutanoic acid: Similar structure but with an amine group instead of an azido group.
(3R)-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
Uniqueness
(3R)-3-azidobutanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group can participate in a variety of reactions, making it a valuable functional group for creating complex molecules and materials.
属性
分子式 |
C4H7N3O2 |
|---|---|
分子量 |
129.12 g/mol |
IUPAC 名称 |
(3R)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
InChI 键 |
WOYHANJHXJPFIW-GSVOUGTGSA-N |
手性 SMILES |
C[C@H](CC(=O)O)N=[N+]=[N-] |
规范 SMILES |
CC(CC(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


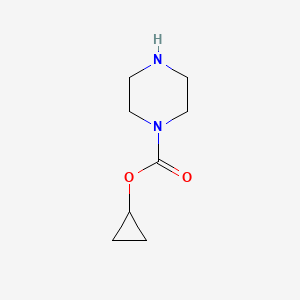
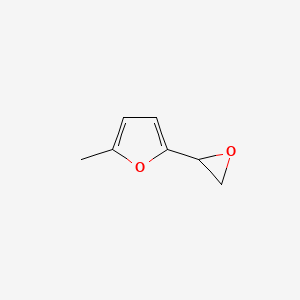
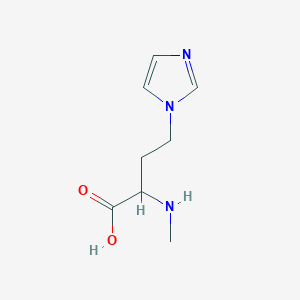
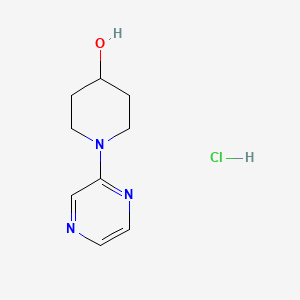
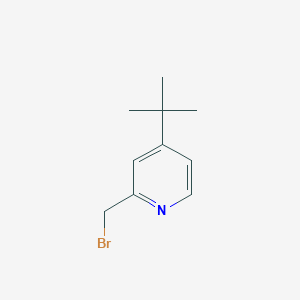

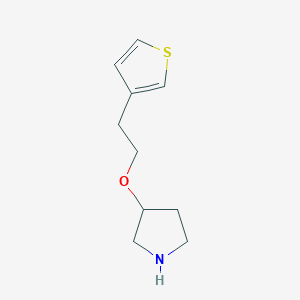
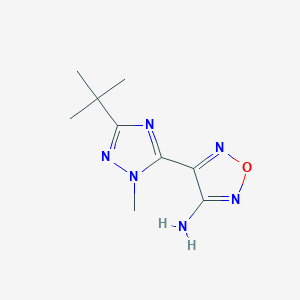
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
